

# IRAK3 expression in different cell types

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *IRAK inhibitor 3*

Cat. No.: *B1662801*

[Get Quote](#)

An In-depth Technical Guide to IRAK3 Expression and Function

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Interleukin-1 Receptor-Associated Kinase 3 (IRAK3), also known as IRAK-M, is a member of the IRAK family of serine/threonine kinases, which are crucial mediators in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.<sup>[1][2]</sup> Unlike other family members (IRAK1, IRAK2, and IRAK4), IRAK3 is considered a pseudokinase with limited or no catalytic activity.<sup>[3][4]</sup> Its primary role is to act as a potent negative regulator of these innate immune signaling cascades.<sup>[5]</sup> By inhibiting the signaling complex, IRAK3 prevents excessive inflammation and is instrumental in the establishment of endotoxin tolerance, a state of hyporesponsiveness to subsequent endotoxin challenges. Given its critical role in modulating immune responses, IRAK3 is a key area of investigation in various inflammatory diseases, sepsis, and immuno-oncology.

## Data Presentation: IRAK3 Expression Across Cell Types

IRAK3 expression is predominantly restricted to myeloid lineage cells but has also been detected in several non-immune cell types, particularly under inflammatory conditions. The following tables summarize the expression of IRAK3 mRNA and protein in various human and mouse cells.

**Table 1: IRAK3 Expression in Immune Cells**

| Cell Type             | Expression Level | Context/Notes                                                                                                                                               | Source(s) |
|-----------------------|------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Monocytes             | High             | <p>Considered a primary expression site.</p> <p>Expression is rapidly induced upon TLR stimulation.</p>                                                     |           |
| Macrophages           | High             | <p>Highly expressed, especially in specific phenotypes like</p> <p>Tumor-Associated Macrophages (TAMs).</p> <p>Plays a key role in endotoxin tolerance.</p> |           |
| Dendritic Cells (DCs) | Moderate to High | <p>Expressed in DCs and involved in regulating endotoxin tolerance and cytokine production. Deletion enhances pro-inflammatory cytokine release.</p>        |           |
| Neutrophils           | Low to Moderate  | <p>IRAK3 expression correlates with neutrophil infiltration in lung adenocarcinoma.</p>                                                                     |           |
| Eosinophils           | Detected         | <p>Protein expression has been confirmed in eosinophils.</p>                                                                                                |           |
| T Cells               | Low / Correlated | <p>While direct expression is low, its presence in the microenvironment correlates with CD4+ and CD8+ T cell</p>                                            |           |

|            |                        |                                               |
|------------|------------------------|-----------------------------------------------|
|            |                        | infiltration and dysfunction in some cancers. |
| B Cells    | Not typically reported | Generally considered low to non-existent.     |
| Mast Cells | Low / Not Detected     | Not a primary site of expression.             |

**Table 2: IRAK3 Expression in Non-Immune Cells**

| Cell Type         | Expression Level | Context/Notes                                                                                                                                                                                          | Source(s) |
|-------------------|------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Epithelial Cells  | Low to Inducible | Expression can be induced in intestinal, lung, and intrahepatic biliary epithelial cells, where it modulates inflammatory responses to pathogens.                                                      |           |
| Fibroblasts       | Low to Inducible | Detected in various fibroblast types, including cardiac, gingival, and rheumatoid arthritis synoviocytes, often upon inflammatory stimuli.                                                             |           |
| Endothelial Cells | Low to Inducible | IRAK3 expression is implicated in maintaining endothelial barrier function after endotoxin-induced injury.                                                                                             |           |
| Cancer Cells      | Variable         | Generally low in cancer cells themselves, but high expression within the tumor microenvironment (primarily in myeloid cells) is associated with poor prognosis and immunotherapy resistance in cancers |           |

like lung and urothelial carcinoma.

---

## Signaling Pathways Involving IRAK3

IRAK3 functions as a critical brake on the MyD88-dependent signaling pathway, which is activated by most TLRs (except TLR3) and the IL-1R family.

Mechanism of Action:

- **Ligand Binding & Receptor Activation:** Upon binding of a pathogen-associated molecular pattern (PAMP) like LPS to a TLR (e.g., TLR4), the receptor recruits the adaptor protein MyD88.
- **Myddosome Formation:** MyD88 recruits IRAK4, which then phosphorylates and activates IRAK1 and/or IRAK2. This entire complex is known as the Myddosome.
- **IRAK3-Mediated Inhibition:** In cells expressing IRAK3 (often induced by initial TLR stimulation), IRAK3 is incorporated into the Myddosome. It acts by stably binding to the complex, preventing the dissociation of the activated IRAK1/IRAK4 kinases.
- **Downstream Blockade:** By trapping IRAK1 and IRAK4 at the receptor complex, IRAK3 prevents their interaction with the E3 ubiquitin ligase TRAF6.
- **Inhibition of NF-κB and MAPK:** The lack of TRAF6 activation leads to the inhibition of downstream signaling cascades, including the nuclear translocation of NF-κB and the activation of MAPK pathways (e.g., ERK, JNK, p38). This ultimately suppresses the transcription and production of pro-inflammatory cytokines like TNF- $\alpha$ , IL-6, and IL-12.



[Click to download full resolution via product page](#)

**Caption:** IRAK3-mediated negative regulation of TLR/IL-1R signaling.

# Experimental Protocols

Accurate assessment of IRAK3 expression and function is vital. Below are detailed, representative protocols for key experimental techniques.

## Experimental Workflow: General Overview

The following diagram illustrates a common workflow for studying IRAK3 expression in response to a stimulus.



[Click to download full resolution via product page](#)

**Caption:** General experimental workflow for IRAK3 expression analysis.

## Quantitative Real-Time PCR (qRT-PCR) for IRAK3 mRNA

This protocol measures the relative abundance of IRAK3 transcripts.

### I. RNA Extraction:

- Culture cells (e.g., 1x10<sup>6</sup> cells/well) and treat with the desired stimulus.
- Harvest cells and pellet by centrifugation (300 x g, 5 min, 4°C).

- Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. Include an on-column DNase digestion step to eliminate genomic DNA contamination.
- Elute RNA in RNase-free water and quantify using a spectrophotometer (e.g., NanoDrop). Assess quality by checking A260/A280 (~2.0) and A260/A230 (>1.8) ratios.

## II. cDNA Synthesis:

- Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
- Combine RNA, reverse transcriptase, dNTPs, and random primers/oligo(dT)s as per the kit protocol.
- Perform the reaction in a thermal cycler with typical parameters: 25°C for 5 min, 46°C for 20 min, 95°C for 1 min.

## III. qPCR Reaction:

- Prepare the qPCR reaction mix in a 10-20 µL volume: 2x SYBR Green Master Mix, 200-500 nM each of forward and reverse primers, diluted cDNA template, and nuclease-free water.
- Human IRAK3 Primer Example:
  - Forward: 5'-TGCCTTCAGCAAGGTGAAGA-3'
  - Reverse: 5'-GCTCCAGGTTCTCCAGGTAGT-3'
- Housekeeping Gene Primer Example (e.g., GAPDH):
  - Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
  - Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'
- Run the reaction on a qPCR instrument with typical cycling conditions: 95°C for 3 min (initial denaturation), followed by 40 cycles of 95°C for 10s and 60°C for 30s.

- Include a melt curve analysis to verify product specificity.

#### IV. Data Analysis:

- Calculate the cycle threshold (Ct) values for IRAK3 and the housekeeping gene.
- Determine relative expression using the  $\Delta\Delta Ct$  method:
  - $\Delta Ct = Ct(\text{IRAK3}) - Ct(\text{Housekeeping})$
  - $\Delta\Delta Ct = \Delta Ct(\text{Treated Sample}) - \Delta Ct(\text{Control Sample})$
  - Relative Fold Change =  $2^{(-\Delta\Delta Ct)}$

## Western Blot for IRAK3 Protein

This protocol detects and quantifies IRAK3 protein levels.

#### I. Protein Extraction:

- Harvest and wash  $2-5 \times 10^6$  cells with ice-cold PBS.
- Lyse cells on ice for 30 min in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
- Clarify the lysate by centrifugation at  $14,000 \times g$  for 15 min at  $4^\circ\text{C}$ .
- Transfer the supernatant (total protein) to a new tube and determine protein concentration using a BCA assay.

#### II. SDS-PAGE and Transfer:

- Denature 20-40  $\mu\text{g}$  of protein per sample by boiling at  $95^\circ\text{C}$  for 5 min in Laemmli sample buffer.
- Separate proteins on a 10% SDS-polyacrylamide gel.
- Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

### III. Immunoblotting:

- Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
- Incubate the membrane overnight at 4°C with a primary antibody against IRAK3 (e.g., rabbit anti-IRAK3, diluted 1:1000 in blocking buffer).
- Wash the membrane 3x for 10 min each in TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000) for 1 hour at room temperature.
- Wash the membrane 3x for 10 min each in TBST.

### IV. Detection and Analysis:

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the signal using a chemiluminescence imaging system. The expected molecular weight of IRAK3 is ~68 kDa.
- Strip and re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
- Quantify band intensity using densitometry software (e.g., ImageJ).

## CRISPR/Cas9-Mediated Knockout of IRAK3

This protocol describes a method to study IRAK3 function by genetically ablating its expression.

### I. Guide RNA (gRNA) Design and Cloning:

- Design 2-3 gRNAs targeting an early exon of the IRAK3 gene using an online tool (e.g., CHOPCHOP). Select gRNAs with high predicted on-target efficiency and low off-target scores.

- Synthesize and clone the gRNA sequences into a Cas9-expressing vector (e.g., lentiCRISPRv2, which contains Cas9 and a selection marker like puromycin resistance).

## II. Cell Transduction/Transfection:

- For hard-to-transfect cells (e.g., primary monocytes): Produce lentiviral particles by co-transfected the gRNA/Cas9 plasmid with packaging plasmids into a producer cell line like HEK293T. Harvest the virus-containing supernatant and transduce target cells.
- For cell lines (e.g., THP-1): Electroporate the gRNA/Cas9 plasmid directly into the cells using a system like the Neon Transfection System.

## III. Selection and Validation:

- If using a selection marker, apply the selection agent (e.g., puromycin) 48 hours post-transduction/transfection to eliminate non-edited cells.
- Expand the surviving cells and validate the knockout at the population level.
- Genomic Validation: Extract genomic DNA and perform PCR followed by Sanger sequencing or a T7 Endonuclease I assay to detect insertions/deletions (indels) at the target site.
- Expression Validation: Confirm the absence of IRAK3 mRNA and protein using qRT-PCR and Western Blot as described in the protocols above.
- (Optional) Isolate single-cell clones by limiting dilution to establish a pure knockout cell line.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [genecards.org](http://genecards.org) [genecards.org]
- 2. IRAK3 is a novel innate immuno-oncology target [oncologydiscovery.com]

- 3. JCI - IL-1 receptor-associated kinase-3 acts as an immune checkpoint in myeloid cells to limit cancer immunotherapy [jci.org]
- 4. IL-1 receptor-associated kinase 3 (IRAK3) in lung adenocarcinoma predicts prognosis and immunotherapy resistance: involvement of multiple inflammation-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene - IRAK3 [maayanlab.cloud]
- To cite this document: BenchChem. [IRAK3 expression in different cell types]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662801#irak3-expression-in-different-cell-types]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)